1-(6-Hydroxy-2-naphthyl)ethan-1-one

Regioselective synthesis Fries rearrangement Process chemistry

1-(6-Hydroxy-2-naphthyl)ethan-1-one (6‑acetyl‑2‑naphthol) is a small‑molecule naphthalene derivative bearing a hydroxyl group at the 6‑position and an acetyl group at the 2‑position. This specific 6,2‑regioisomeric arrangement is the critical structural feature that distinguishes it from all other hydroxy‑acetonaphthone isomers.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 10441-41-5
Cat. No. B079709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Hydroxy-2-naphthyl)ethan-1-one
CAS10441-41-5
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C=C(C=C2)O
InChIInChI=1S/C12H10O2/c1-8(13)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-7,14H,1H3
InChIKeyIWRHUCBSLVVLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-(6-Hydroxy-2-naphthyl)ethan-1-one (CAS 10441-41-5) and Why Procurement Teams Should Care


1-(6-Hydroxy-2-naphthyl)ethan-1-one (6‑acetyl‑2‑naphthol) is a small‑molecule naphthalene derivative bearing a hydroxyl group at the 6‑position and an acetyl group at the 2‑position. This specific 6,2‑regioisomeric arrangement is the critical structural feature that distinguishes it from all other hydroxy‑acetonaphthone isomers [1]. The compound is a white to pale‑yellow crystalline solid with a melting point of 171 °C, soluble in ethanol, DMF, and chloroform but insoluble in water . Industrially, it serves as the essential precursor for the non‑steroidal anti‑inflammatory drug naproxen and for liquid‑crystal polymer monomers such as 2,6‑diacetoxynaphthalene and 6‑hydroxy‑2‑naphthoic acid, applications that absolutely require the 2,6‑disubstitution pattern [2]. For R&D and procurement professionals, the regiochemical identity of this compound is not interchangeable; selecting the correct isomer determines whether a synthetic route succeeds or fails.

Why 1-(6-Hydroxy-2-naphthyl)ethan-1-one Cannot Be Replaced by a Generic Hydroxy‑Acetonaphthone Analog


Hydroxy‑acetonaphthone isomers share the same molecular formula (C₁₂H₁₀O₂) but differ fundamentally in the positions of the hydroxyl and acetyl groups on the naphthalene ring. These positional differences create distinct electronic, steric, and photophysical properties that render the isomers non‑interchangeable in downstream applications. The 6,2‑isomer possesses a para‑oriented hydroxyl‑ketone push‑pull electronic system that underpins its utility as a fluorophore scaffold; the 1,2‑isomer instead forms a strong intramolecular hydrogen bond that quenches fluorescence [1]. In industrial synthesis, only the 6,2‑isomer can be elaborated into naproxen or into the 2,6‑disubstituted naphthalene monomers that impart the rigid‑rod mesogenic character required for high‑performance liquid‑crystal polymers [2]. Substituting any other regioisomer would place the reactive handle at the wrong ring position, yielding a product that lacks the biological or materials‑property target. The quantitative evidence below demonstrates exactly how large these regioisomer‑dependent performance gaps are.

Quantitative Differentiation Evidence for 1-(6-Hydroxy-2-naphthyl)ethan-1-one Versus Closest Analogs


Fries Rearrangement Regioselectivity: ≥90 mol% 6,2‑Isomer vs. Typical Ortho/Para Mixtures

The hydrogen‑fluoride‑catalysed Fries rearrangement of 2‑naphthyl acetate yields 1‑(6‑hydroxy‑2‑naphthyl)ethan‑1‑one with a regioselectivity of ≥90 mol% to the 6,2‑isomer at ≥90% conversion [1]. Under conventional Lewis‑acid‑catalysed Fries conditions, 2‑naphthyl acetate typically gives a mixture of 1‑hydroxy‑2‑acetonaphthone (ortho) and 6‑hydroxy‑2‑acetonaphthone (para) isomers, often with the 1‑hydroxy isomer predominating [2]. The HF‑based process inverts this selectivity, delivering the 6,2‑isomer as the dominant product.

Regioselective synthesis Fries rearrangement Process chemistry

Melting Point: 171 °C for the 6,2‑Isomer vs. 98–100 °C for the 1,2‑Isomer — Implications for Purification and Handling

The melting point of 1‑(6‑hydroxy‑2‑naphthyl)ethan‑1‑one is 171 °C (crystallised from benzene) . The regioisomeric 1‑hydroxy‑2‑acetonaphthone (CAS 711‑79‑5) melts at 98–100 °C . This ~70 °C difference reflects the stronger intermolecular hydrogen‑bonding network in the crystal lattice of the 6,2‑isomer, which lacks the intramolecular hydrogen bond present in the 1,2‑isomer.

Physical property differentiation Crystallisation Purification

Fluorophore Performance: 140‑Fold Fluorescence Turn‑On and 78 nM Detection Limit for HNO Sensing Using the 6,2‑Isomer Scaffold

A two‑photon fluorescent probe (TP‑HNO) constructed from the 6‑acetyl‑2‑naphthol scaffold exhibited a >140‑fold off–on fluorescence response and a detection limit of 78 nM for nitroxyl (HNO) in solution, with successful application in live‑cell and tissue imaging [1]. The analogous 1‑hydroxy‑2‑acetonaphthone scaffold is widely documented to undergo excited‑state intramolecular proton transfer (ESIPT), which efficiently quenches fluorescence and precludes its use as a turn‑on fluorophore in similar sensing designs [2].

Fluorescent probe Two‑photon imaging Nitroxyl detection

Synthetic Utility: The Exclusive Intermediate for Naproxen and 2,6‑Disubstituted Naphthalene Monomers

1‑(6‑Hydroxy‑2‑naphthyl)ethan‑1‑one is the direct precursor to 6‑methoxy‑2‑acetylnaphthalene and subsequently to naproxen via the Darzens reaction or α‑haloketone rearrangement [1]. The 6,2‑substitution pattern is indispensable; the corresponding 1,2‑ or other regioisomers cannot be converted to naproxen because the required 6‑methoxy‑2‑naphthylacetic acid pharmacophore is structurally inaccessible from them. Furthermore, the compound is acetylated to 6‑acetoxy‑2‑acetonaphthone (AAN) and then oxidised to 2,6‑diacetoxynaphthalene (DAN), the monomer for high‑Tg liquid‑crystal polyesters [2]. Total yields for the integrated process from 2‑naphthol to DAN exceed 80% when the 6,2‑isomer is used [3].

Pharmaceutical intermediate Liquid crystal polymer Naproxen synthesis

Procurement‑Driven Application Scenarios for 1-(6-Hydroxy-2-naphthyl)ethan-1-one Based on Verified Differentiation Evidence


Large‑Scale Naproxen Intermediate Manufacturing

Pharmaceutical manufacturers producing naproxen require 1‑(6‑hydroxy‑2‑naphthyl)ethan‑1‑one as the penultimate intermediate. The HF‑catalysed Fries rearrangement process delivers this isomer with ≥90 mol% regioselectivity, directly reducing the isomer‑purification burden and enabling an integrated downstream yield of >80% to the final drug substance [1]. Procurement specifications must mandate a regioisomeric purity of ≥98% (6,2‑isomer) because even trace quantities of the 1,2‑isomer generate off‑pathway impurities that are costly to remove after the Darzens condensation step.

High‑Performance Liquid‑Crystal Polymer (LCP) Monomer Synthesis

The production of 2,6‑diacetoxynaphthalene (DAN) and 6‑hydroxy‑2‑naphthoic acid (HNPA)—the monomers that impart the rigid‑rod mesogenic structure to Vectra‑type LCPs—originates exclusively from 1‑(6‑hydroxy‑2‑naphthyl)ethan‑1‑one. The Baeyer‑Villiger oxidation of 6‑acetoxy‑2‑acetonaphthone (derived directly from the target compound) proceeds only when the acetyl group is at the 2‑position and the acetoxy group at the 6‑position [2]. Any deviation from this substitution pattern produces a non‑mesogenic monomer that fails to form the nematic liquid‑crystalline phase essential for ultra‑high‑strength engineering plastics.

Development of Activatable Two‑Photon Fluorescent Probes for Biological Imaging

Academic and industrial R&D teams designing turn‑on fluorescent sensors for reactive nitrogen or oxygen species should specify the 6,2‑isomer as the fluorophore scaffold. The para‑oriented hydroxyl‑ketone push‑pull system enables the >140‑fold off–on fluorescence switching demonstrated in the TP‑HNO probe, which achieves a 78 nM detection limit for HNO in living cells [3]. The alternative 1,2‑isomer is unsuitable for this application because its intramolecular hydrogen bond quenches fluorescence via ESIPT, resulting in a permanently dark or weakly emissive state that cannot serve as a turn‑on reporter.

Crystallisation‑Based Purification of Hydroxy‑Acetonaphthone Building Blocks

When a synthetic route generates a mixture of hydroxy‑acetonaphthone regioisomers, the 171 °C melting point of the 6,2‑isomer versus the 98–100 °C melting point of the 1,2‑isomer creates a wide thermal window for selective crystallisation . This 71–73 °C difference enables straightforward separation by recrystallisation from hot benzene or ethanol, avoiding expensive chromatographic resolution. Procurement teams sourcing building‑block‑grade 6,2‑isomer can therefore specify a minimum melting point of 169–173 °C as a simple, low‑cost identity and purity check.

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